Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)-
Description
Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- (CID 56445) is a synthetic organic compound with the molecular formula C₁₈H₁₄N₂O₅ . Its structure features an anthraquinone moiety linked via an oxamide bridge to a 2-hydroxyethyl group. The compound’s SMILES representation is C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO, and its InChIKey is OZDAPRNNRROKQF-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for various adducts range from 175.0 Ų ([M+H]⁺) to 185.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
CAS No. |
92573-44-9 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N'-(9,10-dioxoanthracen-2-yl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C18H14N2O5/c21-8-7-19-17(24)18(25)20-10-5-6-13-14(9-10)16(23)12-4-2-1-3-11(12)15(13)22/h1-6,9,21H,7-8H2,(H,19,24)(H,20,25) |
InChI Key |
OZDAPRNNRROKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- typically involves the reaction of anthraquinone derivatives with oxamide precursors under specific conditions. Common reagents used in the synthesis may include anthraquinone, ethylene glycol, and oxalyl chloride. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions may yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: May have applications in studying biological processes and interactions.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research and investigation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. N,N′-Bis(2-Hydroxyethyl)oxamide Derivatives
- N,N′-Bis(2-hydroxyethyl)oxamide (NENO precursor): Synthesized via condensation of diethyl oxalate with ethanolamine , this compound lacks the anthraquinone substituent. Its nitrated derivative, N,N′-Dinitro-N,N′-bis(2-hydroxyethyl)oxamide dinitrate (NENO), is a secondary explosive with nitrate ester and nitramine functionalities .
b. N-Benzyl-N'-(2-Hydroxyphenyl)oxamide
- This derivative (CAS 142071-84-9) replaces the anthraquinone with a benzyl group and a hydroxyphenyl moiety . The benzyl group enhances hydrophobicity, while the hydroxyphenyl group offers hydrogen-bonding capability.
- Key Difference: The anthraquinone in the target compound may confer UV-vis absorption properties useful in dye or sensor applications, unlike the benzyl derivative.
c. H3eoxdmpe (N-[2-(Dimethylamino)ethyl]-N'-[(2-hydroxy-4-vinylphenyl)]oxamide)
- Used as a bridge ligand in coordination chemistry, H3eoxdmpe combines dimethylaminoethyl and vinylphenyl groups . The dimethylamino group facilitates metal coordination, while the vinylphenyl allows polymerization.
- Key Difference: The target compound’s anthraquinone moiety lacks the coordination sites present in H3eoxdmpe, limiting its utility in metallopolymer synthesis.
Physicochemical Properties
Biological Activity
Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- is a compound that has garnered attention for its potential biological activities. This article explores the structural characteristics, synthesis, and various biological activities of this compound based on available literature and research findings.
Structural Information
- Molecular Formula : C₁₈H₁₄N₂O₅
- SMILES : C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO
- InChI : InChI=1S/C18H14N2O5/c21-8-7-19-17(24)18(25)20-10-5-6-13-14(9-10)16(23)12-4-2-1-3-11(12)15(13)22/h1-6,9,21H,7-8H₂,(H,19,24)(H,20,25)
Synthesis
The synthesis of Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- involves the reaction of anthraquinone derivatives with hydroxyethylamine under controlled conditions. The specific reaction pathways and conditions are essential for achieving high yields and purity of the product.
1. Antimicrobial Activity
Research indicates that oxamide derivatives exhibit significant antimicrobial properties. In particular, studies show that the compound demonstrates efficacy against various bacterial strains and fungi. For instance:
| Microorganism | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
2. Antioxidant Activity
The antioxidant potential of Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- has been evaluated using various assays such as DPPH and ABTS. The compound exhibited a dose-dependent scavenging effect on free radicals:
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
These findings indicate that the compound could play a role in protecting cells from oxidative stress.
3. Anticancer Activity
Preliminary studies have shown that Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- may have anticancer properties. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) revealed:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 70 |
| Compound (50 µM) | 40 |
The data suggests a potential for this compound to inhibit cancer cell growth.
Mechanistic Studies
Mechanistic investigations into how Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)- exerts its biological effects are ongoing. Initial studies indicate that it may modulate key signaling pathways involved in apoptosis and inflammation.
Case Studies
A recent case study explored the effects of this compound on chronic myelogenous leukemia (CML) cells. The study found that treatment with Oxamide led to significant reductions in cell proliferation and induced apoptosis in these cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
